molecular formula C20H20Cl2N8O5 B1670466 Dichloromethotrexate CAS No. 528-74-5

Dichloromethotrexate

Cat. No. B1670466
CAS RN: 528-74-5
M. Wt: 523.3 g/mol
InChI Key: MCEHFIXEKNKSRW-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichloromethotrexate belongs to the class of organic compounds known as folic acids. These are heterocyclic compounds based on the 4-[(pteridin-6-ylmethyl)amino]benzoic acid skeleton conjugated with one or more L-glutamate units . It is a light yellow or yellow powder .


Physical And Chemical Properties Analysis

Dichloromethotrexate is insoluble in water . It is a light yellow or yellow powder . The flash point data for this compound are not available, but it is probably combustible .

Safety And Hazards

When heated to decomposition, Dichloromethotrexate emits toxic fumes . It belongs to several reactive groups including Acids, Carboxylic Amides and Imides, Amines, Phosphines, and Pyridines, and Aryl Halides . In case of a spill, all sources of ignition should be removed, and the solid spill material should be dampened with toluene and transferred to a suitable container . It should be stored in a refrigerator .

properties

IUPAC Name

(2S)-2-[[3,5-dichloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N8O5/c1-30(7-9-6-25-17-14(26-9)16(23)28-20(24)29-17)15-10(21)4-8(5-11(15)22)18(33)27-12(19(34)35)2-3-13(31)32/h4-6,12H,2-3,7H2,1H3,(H,27,33)(H,31,32)(H,34,35)(H4,23,24,25,28,29)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEHFIXEKNKSRW-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3Cl)C(=O)NC(CCC(=O)O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3Cl)C(=O)N[C@@H](CCC(=O)O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N8O5
Record name DICHLOROMETHOTREXATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20157
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3024996
Record name Dichloromethotrexate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3024996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dichloromethotrexate appears as light yellow or yellow powder. (NTP, 1992)
Record name DICHLOROMETHOTREXATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20157
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Record name DICHLOROMETHOTREXATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20157
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

Dichloromethotrexate

CAS RN

528-74-5
Record name DICHLOROMETHOTREXATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20157
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dichloromethotrexate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=528-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichloromethotrexate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichloromethotrexate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3024996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DICHLOROMETHOTREXATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29NS58S465
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloromethotrexate
Reactant of Route 2
Dichloromethotrexate
Reactant of Route 3
Dichloromethotrexate
Reactant of Route 4
Dichloromethotrexate
Reactant of Route 5
Reactant of Route 5
Dichloromethotrexate
Reactant of Route 6
Dichloromethotrexate

Citations

For This Compound
757
Citations
E Frei III, CL Spurr, CO Brindley… - Clinical …, 1965 - Wiley Online Library
Dichloromethotrexate (DCM) is much superior to methotrexate (MTX) in inhibiting L1210 leukemia and C3H lymphosarcoma in mice. This greater effectiveness obtains for parenterally …
Number of citations: 64 ascpt.onlinelibrary.wiley.com
JD Davidson, VT Oliverio - Clinical Pharmacology & …, 1965 - Wiley Online Library
Pharmacologic studies were made of the urinary and fecal excretion, blood levels, metabolism, and plasma binding of 3′,5′‐dichloromethotrexate (DCM), with a radioactive chlorine …
Number of citations: 32 ascpt.onlinelibrary.wiley.com
A Hantel, EK Rowinsky, DA Noe… - JNCI: Journal of the …, 1988 - academic.oup.com
Dichloromethotrexate (DCMTX) has been the subject of sporadic clinical development for the last 30 years. Although DCMTX was developed in hopes of discovering a more potent …
Number of citations: 7 academic.oup.com
A Rosowsky, KKN Chen - Journal of Medicinal Chemistry, 1974 - ACS Publications
… synthesized with the aim of obtaining methotrexate and dichloromethotrexate analogs … significant conversion of dichloromethotrexate into an inactive 7-hydroxy metabolite in man …
Number of citations: 20 pubs.acs.org
I Takahashi, T Ohnuma, JF Holland - Cancer Research, 1979 - AACR
The effects of human serum albumin (HA) on the cell growth inhibition produced by dichloromethotrexate (DCM) and methotrexate (MTX) and the reversibility by leucovorin (LV) of the …
Number of citations: 14 aacrjournals.org
B Fernbach, I Takahashi, T Ohnuma… - Cancer Chemo-and …, 1980 - Springer
Clinical and pharmacologic effects of dichloromethotrexate (DCM) were reevaluated by an intermittent intravenous large dose schedule in patients with advanced malignancies. DCM …
Number of citations: 9 link.springer.com
AW Vogel - Cancer Research, 1961 - AACR
The effects of methotrexate, 3′,5′-dichloromethotrexate (DCM), and two new antifolic acid compounds, monofluoromethotrexate (MFM) and difluoromethotrexate (DFM), on the C3H …
Number of citations: 8 aacrjournals.org
TC Crusberg, R Leary, RL Kisliuk - Journal of Biological Chemistry, 1970 - Elsevier
Extracts of dichloromethotrexate-resistant Lactobacillis casei provide a rich source of stable thymidylate synthetase, showing 100 times the activity found in extracts of the sensitive strain…
Number of citations: 139 www.sciencedirect.com
A Rosowsky - Journal of Medicinal Chemistry, 1973 - ACS Publications
Recent years have witnessed an expanding interest in the clinically advantageous pharmacological properties of “prodrugs” or drug derivatives exhibiting the phenomenon of …
Number of citations: 50 pubs.acs.org
DG Johns, D Farquhar, MK Wolpert… - Drug Metabolism and …, 1973 - Citeseer
A series of lipid-soluble dialkyl esters of methotrexate and 3’, 5’-dichloromethotrexate have been prepared and their properties as substrates for rabbit liver aldehyde oxidase and …
Number of citations: 50 citeseerx.ist.psu.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.